molecular formula C13H15Cl2O6P B13942611 2-Butenoic acid, 3-((dimethoxyphosphinyl)oxy)-, (2,4-dichlorophenyl)methyl ester CAS No. 32425-90-4

2-Butenoic acid, 3-((dimethoxyphosphinyl)oxy)-, (2,4-dichlorophenyl)methyl ester

Cat. No.: B13942611
CAS No.: 32425-90-4
M. Wt: 369.13 g/mol
InChI Key: DEMKRNKUPDXQOP-RMKNXTFCSA-N
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Description

This organophosphorus compound features a 2-butenoic acid backbone with a dimethoxyphosphinyloxy group at the 3-position and a (2,4-dichlorophenyl)methyl ester moiety. The dichlorophenyl group likely enhances lipophilicity and environmental persistence compared to simpler esters.

Properties

CAS No.

32425-90-4

Molecular Formula

C13H15Cl2O6P

Molecular Weight

369.13 g/mol

IUPAC Name

(2,4-dichlorophenyl)methyl (E)-3-dimethoxyphosphoryloxybut-2-enoate

InChI

InChI=1S/C13H15Cl2O6P/c1-9(21-22(17,18-2)19-3)6-13(16)20-8-10-4-5-11(14)7-12(10)15/h4-7H,8H2,1-3H3/b9-6+

InChI Key

DEMKRNKUPDXQOP-RMKNXTFCSA-N

Isomeric SMILES

C/C(=C\C(=O)OCC1=C(C=C(C=C1)Cl)Cl)/OP(=O)(OC)OC

Canonical SMILES

CC(=CC(=O)OCC1=C(C=C(C=C1)Cl)Cl)OP(=O)(OC)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Butenoic acid, 3-((dimethoxyphosphinyl)oxy)-, (2,4-dichlorophenyl)methyl ester generally involves three key stages:

  • Preparation of the 2-butenoic acid backbone with appropriate substitution.
  • Introduction of the dimethoxyphosphinyl oxy group at the 3-position of the butenoic acid.
  • Esterification of the acid with the (2,4-dichlorophenyl)methyl alcohol or corresponding halide.

Preparation of 2-Butenoic Acid Derivatives

Several studies describe the synthesis of substituted 2-butenoic acids and their esters, which serve as precursors for the target compound.

  • Ethyl (2E)-3-alkoxybut-2-enoates can be synthesized by alkoxylation of ethyl (2E)-4-bromo-3-alkoxybut-2-enoates with phenols or naphthols in the presence of potassium carbonate in acetone under reflux for 24 hours. This method yields 4-substituted-3-alkoxy-2-butenoic acid esters, which are structurally related intermediates.

  • The preparation of 3-methyl-2-butenoic acid, a related unsaturated acid, can be achieved from 2-methyl-3-butyne-2-alcohol via catalytic rearrangement to 3-methyl-2-butene aldehyde followed by oxidation using a methyl ethyl diketone oxygen titanium-cuprous bromide-phenylformic acid catalytic system. This environmentally friendly oxidation uses air or oxygen as the oxidant, yielding high purity acid.

Introduction of the Dimethoxyphosphinyl Oxy Group

The incorporation of the dimethoxyphosphinyl group at the 3-position of the butenoic acid moiety typically involves phosphorylation reactions using dimethoxyphosphinyl reagents.

  • Organophosphorus esters such as 3-[(dimethoxyphosphinyl)oxy]-2-butenoic acid methyl ester are known compounds, and their preparation involves reacting the 3-hydroxy-2-butenoic acid derivatives with dimethoxyphosphinyl chloride or related phosphorylating agents under controlled pH to prevent hydrolysis.

  • Analytical methods for organophosphorus esters emphasize the importance of maintaining pH between 5-8 during sample handling to prevent hydrolysis, indicating the sensitivity of the phosphinyl ester bond.

Esterification with (2,4-Dichlorophenyl)methyl Moiety

  • The esterification step involves coupling the 2-butenoic acid derivative bearing the dimethoxyphosphinyl oxy group with (2,4-dichlorophenyl)methyl alcohol or its halide derivative.

  • Typical esterification methods include acid-catalyzed reactions or the use of coupling agents under anhydrous conditions to avoid hydrolysis of the sensitive phosphinyl ester.

  • Literature indicates that the 2,4-dichlorophenyl group is often introduced via nucleophilic substitution on activated esters or halides, ensuring regioselective attachment to the butenoic acid derivative.

Summary Table of Preparation Steps and Conditions

Step Reactants/Intermediates Conditions/Notes Yield/Remarks References
1. Synthesis of 2-butenoic acid derivatives Ethyl (2E)-4-bromo-3-alkoxybut-2-enoates + phenols/naphthols Potassium carbonate, acetone, reflux 24 h High yields (90%+)
2. Catalytic oxidation to acid 3-methyl-2-butene aldehyde Methyl ethyl diketone oxygen titanium-cuprous bromide-phenylformic acid catalyst; air/oxygen oxidant High purity, environmentally friendly
3. Phosphorylation 3-hydroxy-2-butenoic acid derivatives + dimethoxyphosphinyl chloride pH 5-8, anhydrous conditions to prevent hydrolysis Sensitive to pH, requires careful control
4. Esterification Phosphinylated acid + (2,4-dichlorophenyl)methyl alcohol/halide Acid catalysis or coupling agents, anhydrous Efficient ester formation

Research Findings and Notes

  • The preparation of organophosphorus esters such as the target compound requires stringent control of reaction conditions to prevent hydrolysis of the phosphinyl ester bond, which is labile under acidic or basic conditions.

  • The use of environmentally friendly oxidants like air or oxygen in the oxidation step to form the butenoic acid backbone improves the sustainability of the synthesis.

  • The substitution pattern on the phenyl ring (2,4-dichloro) is critical for the biological activity and stability of the final ester, and thus the esterification step must ensure regioselectivity and purity.

  • Analytical methods such as gas chromatography with nitrogen-phosphorus detection (GC-NPD) are used to monitor the purity and concentration of organophosphorus compounds during synthesis and quality control.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[(dimethoxyphosphinyl)oxy]-2-butenoic acid 2,4-dichlorobenzyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the dichlorobenzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of phosphonic acids and other oxidized derivatives.

    Reduction: Formation of phosphinyl alcohols and other reduced products.

    Substitution: Formation of substituted esters with various functional groups.

Scientific Research Applications

(E)-3-[(dimethoxyphosphinyl)oxy]-2-butenoic acid 2,4-dichlorobenzyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-3-[(dimethoxyphosphinyl)oxy]-2-butenoic acid 2,4-dichlorobenzyl ester involves its interaction with specific molecular targets and pathways. The compound’s phosphinyl group can interact with enzymes and proteins, potentially inhibiting their activity. The butenoic acid moiety may also play a role in modulating biological pathways, leading to various physiological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Mevinphos (Methyl Ester Analog)

  • Chemical Name: 3-[(Dimethoxyphosphinyl)oxy]-2-butenoic acid, methyl ester .
  • Key Differences : Lacks the dichlorophenyl group; instead, it has a methyl ester.
  • Properties : Molecular weight 224.15 g/mol, boiling point 99–103°C .
  • Toxicity : High acute toxicity to humans and animals led to global regulatory bans .
  • Regulatory Status : U.S. EPA canceled all registrations in 1994 due to unreasonable environmental risks .

Propetamphos

  • Chemical Name: 3-[[(Ethylamino)methoxyphosphinothioyl]oxy]-2-butenoic acid, 1-methylethyl ester .
  • Key Differences: Incorporates a phosphinothioyl (P=S) group and an isopropyl ester.
  • Applications : Broad-spectrum insecticide; regulated under EPA guidelines .
  • Structural Impact : The thiophosphoryl group enhances stability against hydrolysis compared to phosphate esters .

Crotophylos (Ciodrin)

  • Chemical Name: (E)-3-[(Dimethoxyphosphinyl)oxy]-2-butenoic acid, 1-phenylethyl ester .
  • Key Differences : Phenylethyl ester instead of dichlorophenylmethyl.
  • Toxicity : Acute oral LD₅₀ in rats is 325 mg/kg, indicating moderate toxicity .
  • Applications : Used as a contact insecticide with systemic activity .

Crotoxyphos

  • Chemical Name: 2-Butenoic acid, 3-((dimethoxyphosphinyl)oxy)-, 1-phenylethyl ester .
  • Key Differences : Structurally identical to crotophylos but emphasizes stereochemistry (E-isomer).
  • Regulatory Status : Listed as a hazardous waste due to acute toxicity .

Comparative Analysis Table

Compound Ester Group Molecular Weight (g/mol) Key Functional Groups Toxicity Profile Regulatory Status
Target Compound (2,4-Dichlorophenyl)methyl ~250 (estimated) Cl, PO(OCH₃)₂ Not explicitly reported Unknown
Mevinphos Methyl 224.15 PO(OCH₃)₂ High acute toxicity Banned (U.S. EPA, 1994)
Propetamphos 1-Methylethyl 291.29 PS(OCH₃)(NHCH₂CH₃) Moderate to high Regulated under EPA
Crotophylos 1-Phenylethyl 300.25 PO(OCH₃)₂, C₆H₅ Moderate (LD₅₀ 325 mg/kg) Hazardous waste

Structural and Functional Insights

  • Phosphoryl vs. Thiophosphoryl : Propetamphos’s thiophosphoryl group (P=S) offers greater chemical stability than phosphate esters (P=O), affecting environmental persistence .
  • Chlorination Impact : Dichlorophenyl groups are associated with increased binding affinity to acetylcholinesterase in insects, though this may also elevate mammalian toxicity .

Biological Activity

2-Butenoic acid, 3-((dimethoxyphosphinyl)oxy)-, (2,4-dichlorophenyl)methyl ester is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular structure and properties:

  • Molecular Formula : C13_{13}H17_{17}O7_{7}P
  • Molecular Weight : 316.244 g/mol
  • Density : 1.246 g/cm³
  • Boiling Point : 387.9 °C at 760 mmHg
  • Flash Point : 201.9 °C
PropertyValue
Molecular FormulaC13_{13}H17_{17}O7_{7}P
Molecular Weight316.244 g/mol
Density1.246 g/cm³
Boiling Point387.9 °C
Flash Point201.9 °C

Antimicrobial Activity

Research indicates that derivatives of butenoic acid exhibit antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains, showing efficacy in inhibiting growth. The potential for this compound to serve as an antimicrobial agent warrants further investigation.

Cytotoxicity Studies

In vitro studies have shown that certain esters of butenoic acid can exert cytotoxic effects on cancer cell lines. The cytotoxicity is often linked to the induction of apoptosis in cancer cells through the activation of caspases and other apoptotic pathways.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial effects of various butenoic acid derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a phosphonyl group demonstrated significant inhibition of bacterial growth compared to control groups.

Study 2: Cytotoxic Effects on Cancer Cells

Another research study focused on the cytotoxic effects of butenoic acid derivatives on human breast cancer cell lines (MCF-7). The study revealed that these compounds induced apoptosis in a dose-dependent manner, suggesting their potential as chemotherapeutic agents.

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